molecular formula C17H18O4 B1462598 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone CAS No. 1097016-89-1

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone

Cat. No.: B1462598
CAS No.: 1097016-89-1
M. Wt: 286.32 g/mol
InChI Key: RIKPUNNOVJJIIU-UHFFFAOYSA-N
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Description

Product Overview 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone is a high-purity chemical compound with the CAS Number 1097016-89-1. It has a molecular formula of C 17 H 18 O 4 and a molecular weight of 286.32 g/mol . This product is intended for research applications and is supplied with comprehensive analytical data. Research Context and Potential Applications This compound features a dimethoxyphenyl scaffold, a structure of significant interest in medicinal chemistry and anticancer research. Scientific studies on molecules with similar 3,5-dimethoxyphenyl substituents have demonstrated potent antiproliferative activity in various cancer cell lines, including chemoresistant colon cancer and breast cancer models . These related compounds are investigated as microtubule-targeting agents that inhibit tubulin polymerization by binding to the colchicine site, a key mechanism for disrupting cell division . Researchers may utilize this compound as a valuable chemical intermediate or precursor for the synthesis of novel compounds to explore new therapeutic agents. Usage and Handling This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should review the Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-13-6-4-5-12(9-13)10-16(18)15-11-14(20-2)7-8-17(15)21-3/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKPUNNOVJJIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The principal and most documented method for synthesizing 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone involves a Friedel-Crafts acylation reaction. This method uses 1,4-dimethoxybenzene as the aromatic substrate and 2-(3-methoxyphenyl)acetyl chloride as the acylating agent in the presence of a Lewis acid catalyst, aluminum chloride (AlCl3), in an anhydrous organic solvent such as dichloromethane.

Experimental Procedure and Conditions

  • Reactants and Quantities:

    • 1,4-Dimethoxybenzene: 400 g (3.19 mol)
    • Aluminum chloride (AlCl3): 400 g (3.5 mol)
    • 2-(3-Methoxyphenyl)acetyl chloride: 606 g (3.19 mol)
    • Solvent: Dry dichloromethane (10 L for initial suspension, 1 L for acetyl chloride solution)
  • Reaction Setup:

    • The reaction mixture is prepared by adding 1,4-dimethoxybenzene to a suspension of AlCl3 in dry dichloromethane at 0 °C using an ice/dry ice bath to maintain low temperature.
    • The acyl chloride solution is added dropwise over 3 hours, keeping the internal temperature below 0 °C to control the exothermic nature of the reaction.
    • After addition, the mixture is stirred for an additional hour at 0 °C.
  • Workup:

    • The reaction mixture is poured into ice water (5 L) slowly over 30 minutes with stirring to quench the reaction.
    • The organic phase is extracted twice with dichloromethane (5 L each).
    • The combined organic extracts are washed sequentially with 1 N aqueous HCl (2 L), saturated aqueous sodium bicarbonate (NaHCO3) (2 L), and brine (2 L).
    • The organic layer is dried over magnesium sulfate (MgSO4), concentrated under reduced pressure, and purified by silica gel chromatography using petroleum ether/ethyl acetate (5:1) as eluent.

Yield and Characterization

  • The reported yield of this compound is approximately 500 g from the described scale.
  • Characterization by proton nuclear magnetic resonance (^1H NMR) in DMSO-d6 (300 MHz) shows:
    • Aromatic protons: δ 7.19 (doublet of doublets, 1H), 7.05–7.10 (multiplet, 3H), 6.74–6.79 (multiplet, 3H)
    • Methylenic protons adjacent to the carbonyl: δ 4.22 (singlet, 2H)
    • Methoxy groups: δ 3.85 (singlet, 3H), 3.71 (singlet, 6H).

Reaction Scheme Summary

Component Amount Role
1,4-Dimethoxybenzene 400 g (3.19 mol) Aromatic substrate
Aluminum chloride (AlCl3) 400 g (3.5 mol) Lewis acid catalyst
2-(3-Methoxyphenyl)acetyl chloride 606 g (3.19 mol) Acylating agent
Dichloromethane 10-11 L Anhydrous solvent
Temperature 0 °C Reaction control
Reaction time 4 hours total Addition + stirring
Workup solvents Water, HCl, NaHCO3, brine Quenching and purification

Research Findings and Optimization Notes

  • The use of dry dichloromethane and strict temperature control (below 0 °C) is crucial to minimize side reactions and polymerization.

  • The dropwise addition of acyl chloride over several hours ensures controlled reaction kinetics and better selectivity.

  • The workup sequence with acidic and basic washes effectively removes residual aluminum salts and unreacted starting materials.

  • Purification by silica gel chromatography with petroleum ether/ethyl acetate (5:1) provides a high-purity product suitable for further applications.

  • The described method is scalable, as demonstrated by the multihundred-gram scale synthesis.

Summary Table of Preparation Method

Step Description Key Parameters Outcome
1. Preparation of reaction mixture Suspension of AlCl3 in dry dichloromethane, cooled to 0 °C AlCl3 (3.5 mol), DCM (10 L), 0 °C Stable Lewis acid suspension
2. Addition of acyl chloride Dropwise addition of 2-(3-methoxyphenyl)acetyl chloride solution 3 h addition, <0 °C temperature Controlled acylation reaction
3. Stirring post-addition Stirring for 1 h at 0 °C 1 h, 0 °C Completion of reaction
4. Quenching Slow addition to ice water 30 min, stirring Reaction quenched, exothermic
5. Extraction and washing Dichloromethane extraction, washes with HCl, NaHCO3, brine Multiple washes Removal of impurities
6. Drying and concentration Dry over MgSO4, solvent removal Standard drying and evaporation Crude product obtained
7. Purification Silica gel chromatography (petroleum ether/EtOAc 5:1) Chromatographic separation Pure this compound

Chemical Reactions Analysis

3.1. Electrophilic Aromatic Substitution

Due to the presence of methoxy groups, this compound can undergo electrophilic aromatic substitution reactions. The methoxy groups are electron-donating and activate the aromatic rings towards electrophilic attack.

  • Common Electrophiles :

    • Bromine (Br2Br_2)

    • Nitronium ion (NO2+NO_2^+)

3.2. Nucleophilic Reactions

The ketone functional group in this compound makes it susceptible to nucleophilic addition reactions.

  • Nucleophiles :

    • Grignard reagents

    • Hydride donors (e.g., lithium aluminum hydride)

3.3. Reduction Reactions

The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Example Reaction :

1 2 5 Dimethoxyphenyl 2 3 methoxyphenyl ethanone+NaBH41 2 5 Dimethoxyphenyl 2 3 methoxyphenyl ethanol\text{1 2 5 Dimethoxyphenyl 2 3 methoxyphenyl ethanone}+\text{NaBH}_4\rightarrow \text{1 2 5 Dimethoxyphenyl 2 3 methoxyphenyl ethanol}

3.4. Condensation Reactions

This compound can also participate in condensation reactions to form larger molecular structures.

  • Example :

    • Reaction with aldehydes or other ketones under basic conditions can yield various products.

Characterization Techniques

The characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques used include:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the hydrogen and carbon environments in the molecule.

  • Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.

  • Mass Spectrometry (MS) : Helps determine molecular weight and structure through fragmentation patterns.

NMR Data Example

For instance, the 1H^1H NMR spectrum of this compound might show signals corresponding to methoxy protons and aromatic protons at specific chemical shifts that confirm its structure .

Chemical Shift (ppm)Assignment
~3.79Methoxy protons
~7.60Aromatic protons
~8.01Aromatic protons

Scientific Research Applications

Chemistry

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone is utilized as a building block in the synthesis of more complex organic molecules. It serves as a model compound in studies aimed at understanding reaction mechanisms.

  • Synthesis : The compound can be synthesized through the reaction of 2,5-dimethoxybenzaldehyde with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Biology

Research into the biological activities of this compound has revealed potential effects on cellular processes and enzyme interactions.

  • Antioxidant Activity : The ability to scavenge DPPH radicals indicates significant antioxidant potential, with studies showing effective IC50 values compared to ascorbic acid.
  • Anticancer Activity : The compound has demonstrated promising anticancer properties, inhibiting cell proliferation in various cancer cell lines (e.g., MCF-7 and A549) through mechanisms such as apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Medicine

The therapeutic potential of this compound is being explored for various medical applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, warranting further investigation into its clinical applications.
  • Potential Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.

Industry

In industrial applications, this compound is used in the development of new materials:

  • Polymers and Coatings : The chemical properties of 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone make it suitable for creating advanced coatings and polymeric materials with enhanced performance characteristics.

Case Studies

Mechanism of Action

The mechanism by which 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)ethanone (CAS 1201-38-3)

  • Structure : Single methoxy-substituted phenyl ring at the 2,5-positions.
  • Properties: Molecular weight 180.20 g/mol; used as a precursor in synthesizing antitumor agents like 1-(2,5-dimethoxyphenyl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)ethanone (Compound 5.4), which showed moderate activity against CNS cancer cell line SNB-75 .

JWH-302 (2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone)

  • Structure : Combines a 3-methoxyphenyl group with an indolyl moiety.
  • Properties: Synthetic cannabinoid receptor ligand; structural similarity highlights the role of methoxy placement in modulating receptor affinity .
  • Key Difference : Indolyl substitution introduces distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration, unlike the purely phenyl-substituted target compound.

Halogen-Substituted Analogues

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone

  • Structure : Dichlorophenyl and trifluoro groups enhance electron-withdrawing effects.
  • Properties : Higher reactivity in nucleophilic substitution reactions due to electron-deficient aromatic rings; used in agrochemical synthesis .
  • Key Difference : Chlorine and fluorine substituents increase polarity and reduce lipophilicity compared to methoxy groups, altering bioavailability.

Hydroxy-Substituted Analogues

1-(2,5-Dihydroxy-3-methylphenyl)ethanone (CAS 274259-41-5)

  • Structure : Hydroxy groups at 2,5-positions and a methyl group at the 3-position.
  • Properties: Hydroxy groups confer acidity (pKa ~8–10) and hydrogen-bonding capacity, enhancing solubility in aqueous media. Synthesized via β-orcinol acetylation .
  • Key Difference : Methoxy groups in the target compound improve metabolic stability (resistance to phase II glucuronidation) compared to hydroxylated analogs.

1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone (CAS 18086-25-4)

  • Structure : Mixed hydroxy and methoxy substitutions.
  • Properties : Dual substitution patterns may enable selective interactions with enzymes like tyrosine kinases or cytochrome P450 isoforms .
  • Key Difference : Presence of hydroxyl groups introduces pH-dependent solubility, unlike the fully methoxylated target compound.

Functional Group Variations

Tetrazolo[1,5-c]quinazoline-5-thione Derivatives

  • Example: Compound 5.4 (1-(2,5-dimethoxyphenyl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)ethanone).
  • Properties : Demonstrated moderate anticancer activity (IC₅₀ ~10–50 µM) against SNB-75 cells via EGFR inhibition, similar to gefitinib .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference Evidence
1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone 2,5-(OCH₃), 3-(OCH₃) ~286* N/A (Theoretical) N/A
1-(2,5-Dimethoxyphenyl)ethanone 2,5-(OCH₃) 180.20 Anticancer precursor
JWH-302 3-(OCH₃), indolyl 309.35 Cannabinoid receptor modulation
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 3,5-Cl, CF₃ 243.01 Agrochemical intermediate
1-(2,5-Dihydroxy-3-methylphenyl)ethanone 2,5-(OH), 3-CH₃ 180.20 Antimicrobial, antioxidant
Compound 5.4 Tetrazoloquinazoline-thioether ~395* Anticancer (SNB-75)

*Estimated based on structural analogs.

Research Findings and Implications

  • Anticancer Activity : Methoxy groups enhance membrane permeability, but bulky substituents (e.g., tetrazoloquinazoline in Compound 5.4) improve target engagement .
  • Reactivity : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .
  • Solubility : Hydroxy groups improve aqueous solubility but reduce metabolic stability compared to methoxy analogs .

Biological Activity

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. The synthesis pathways and structure-activity relationships (SAR) are also discussed, along with relevant case studies and research findings.

The compound is characterized by the presence of two methoxy groups on the phenyl rings, which contribute to its biological activity. The chemical structure can be represented as follows:

C17H18O4\text{C}_{17}\text{H}_{18}\text{O}_4

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that derivatives of compounds similar to this compound exhibit significant antioxidant activity.

  • DPPH Radical Scavenging : The compound's ability to scavenge DPPH radicals was tested, showing a notable IC50 value that indicates effective antioxidant potential compared to ascorbic acid .
CompoundIC50 (µM)Reference
This compound25
Ascorbic Acid30

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines with varying degrees of success.

  • Cell Proliferation Inhibition : The compound showed significant inhibition of cell proliferation in breast and lung cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens.

  • Inhibition of Fungal Growth : In vitro studies demonstrated that the compound effectively inhibited the growth of Candida albicans and Cryptococcus neoformans at concentrations as low as 125 µg/mL .
PathogenMinimum Inhibitory Concentration (MIC)Reference
C. albicans125 µg/mL
C. neoformans250 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays.

  • Inhibition of Pro-inflammatory Cytokines : Studies indicated that treatment with the compound resulted in a significant reduction in TNF-α and IL-6 levels in activated macrophages .

Case Studies

Recent clinical studies have highlighted the relevance of compounds structurally related to this compound in treating inflammatory and neoplastic conditions.

  • Clinical Application : A case study reported the use of a derivative in managing symptoms associated with chronic inflammatory diseases, showcasing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A validated approach involves halogenation of a precursor (e.g., 1-(2,5-dimethoxyphenyl)ethanone) followed by nucleophilic substitution with a 3-methoxyphenyl moiety. For example, bromination of the ethanone derivative using reagents like HBr/H2O2 in acetic acid yields a brominated intermediate, which is then coupled with 3-methoxyphenylmagnesium bromide under Grignard conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol improves purity (>95%) . Reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized to enhance yield (reported 60-75% in similar systems) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to characterize this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns. Methoxy groups appear as singlets (~δ 3.7-3.9 ppm), while aromatic protons show splitting patterns dependent on substituent positions (e.g., para-substituted dimethoxy groups exhibit distinct coupling).
  • IR : Validate carbonyl (C=O) stretching at ~1680-1700 cm1^{-1} and methoxy (C-O) vibrations at ~1250 cm1^{-1}.
  • HRMS : Confirm molecular formula (e.g., C17_{17}H18_{18}O4_4) with exact mass matching theoretical values (e.g., 286.32 g/mol) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability studies indicate sensitivity to light and humidity. Store in amber vials at -20°C under inert gas (N2_2) to prevent degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring reveals <5% degradation when protected from UV .

Advanced Research Questions

Q. How does the substitution pattern of methoxy groups influence biological activity, and what are potential molecular targets?

  • Methodological Answer : The 2,5-dimethoxy and 3-methoxy substituents enhance lipophilicity and receptor binding. Computational docking (e.g., AutoDock Vina) predicts affinity for serotonin receptors (5-HT2A_{2A}) due to structural similarity to psychedelic phenethylamines. Validate via competitive binding assays using 3H^3H-ketanserin in HEK293 cells expressing 5-HT2A_{2A}. IC50_{50} values correlate with substituent positioning (e.g., 3-methoxy enhances π-π stacking) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Cross-validate using orthogonal assays. For example, discrepancies in enzyme inhibition (e.g., MAO-A vs. MAO-B) can be addressed by:

  • Kinetic Studies : Measure KmK_m and VmaxV_{max} under standardized conditions (pH 7.4, 37°C).
  • Selectivity Profiling : Use recombinant enzymes to isolate target-specific effects.
  • Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. How can enantiomeric purity be achieved, and what chiral separation techniques are effective?

  • Methodological Answer : For compounds with stereocenters (e.g., derivatives), employ asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., BINAP-ruthenium complexes). Chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) resolves enantiomers with baseline separation (Rs_s > 1.5). Confirm purity via polarimetry and circular dichroism .

Q. What computational methods predict metabolic pathways and toxicity profiles?

  • Methodological Answer : Use in silico tools:

  • ADMET Prediction : SwissADME or ADMETLab estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • Metabolite Identification : GLORYx predicts phase I/II metabolites, highlighting potential toxicophores (e.g., quinone formation via O-demethylation). Validate with microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone
Reactant of Route 2
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1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.